N-(2-Thiazolyl)phthalimide
Overview
Description
N-(2-Thiazolyl)phthalimide is a compound that combines the structural features of phthalimide and thiazole. Phthalimides are known for their biological activities and are found in various pharmaceuticals, agrochemicals, and dyes . Thiazoles, on the other hand, are heterocyclic compounds containing sulfur and nitrogen, and they exhibit diverse biological properties . The combination of these two moieties in this compound makes it a compound of interest in medicinal chemistry and other scientific fields.
Scientific Research Applications
N-(2-Thiazolyl)phthalimide has several scientific research applications, including:
Mechanism of Action
Target of Action
N-(2-Thiazolyl)phthalimide, also known as 2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, is a compound that has been synthesized and evaluated for its antineoplastic activities against cancer cells . The primary targets of this compound are cancer cells, particularly Panc-1, Sk-mel-28, and PC-3 cells .
Mode of Action
The compound interacts with its targets by inducing antiproliferative activity . It reduces the ability of these cells to form new clones and causes irreversibility in the cell cycle, inducing arrest in the S phase . Additionally, the compound induces necrosis and apoptosis .
Biochemical Pathways
It is known that the compound affects the cell cycle, particularly the s phase . This suggests that it may interfere with DNA replication and other processes that occur during this phase of the cell cycle.
Pharmacokinetics
It is known that phthalimide derivatives, such as thalidomide, are hydrophobic, which increases their potential to cross biological membranes in vivo . This suggests that this compound may have similar properties, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is a reduction in the proliferation of cancer cells . It reduces the ability of these cells to form new clones and induces cell cycle arrest, necrosis, and apoptosis . This leads to a decrease in the growth and spread of cancer cells.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thiazolyl)phthalimide typically involves the reaction of phthalic anhydride with 2-aminothiazole. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Thiazolyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known phthalimide derivative with sedative and immunomodulatory properties.
Lenalidomide: Another phthalimide derivative used in the treatment of multiple myeloma.
Thiazolidine-2,4-dione: A thiazole derivative with antidiabetic properties.
Uniqueness
N-(2-Thiazolyl)phthalimide is unique due to its combined structural features of phthalimide and thiazole, which confer a wide range of biological activities.
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2S/c14-9-7-3-1-2-4-8(7)10(15)13(9)11-12-5-6-16-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVGPAOBJCWIHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289138 | |
Record name | N-(2-Thiazolyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-01-3 | |
Record name | MLS002693221 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Thiazolyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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